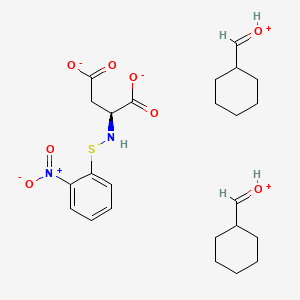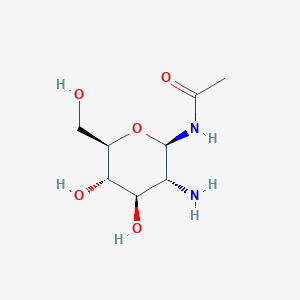
N-((2R,3R,4R,5S,6R)-3-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-b-D-glucosylamine typically involves the reaction of 2-acetamido-2-deoxy-D-glucose with ammonia or ammonium carbamate. The reaction is carried out in an aqueous or methanolic solution, often requiring prolonged reaction times and careful control of conditions to avoid side reactions .
Industrial Production Methods
Industrial production methods for 2-Acetamido-2-deoxy-b-D-glucosylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-deoxy-b-D-glucosylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-acyl derivatives, which model the N-glycosylamine linkage of glycoproteins .
Aplicaciones Científicas De Investigación
2-Acetamido-2-deoxy-b-D-glucosylamine is used in a variety of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Acetamido-2-deoxy-b-D-glucosylamine involves its role as a substrate or inhibitor in glycosylation processes. It can act as a competitive inhibitor of glycosyltransferases, enzymes involved in the elongation of glycan chains . This inhibition can affect various biological pathways, including those related to cell signaling and protein modification .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-D-galactosamine: Similar in structure but differs in the configuration of the hydroxyl group at the fourth carbon.
N-Acetyl-D-glucosamine: A closely related compound with a similar structure but different functional groups.
Uniqueness
2-Acetamido-2-deoxy-b-D-glucosylamine is unique due to its specific configuration and functional groups, which make it particularly useful in the synthesis of glycopeptides and as a model compound for studying glycosylation .
Propiedades
Fórmula molecular |
C8H16N2O5 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-8-5(9)7(14)6(13)4(2-11)15-8/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 |
Clave InChI |
LWYDKUAWJKUSJT-FMDGEEDCSA-N |
SMILES isomérico |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N |
SMILES canónico |
CC(=O)NC1C(C(C(C(O1)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
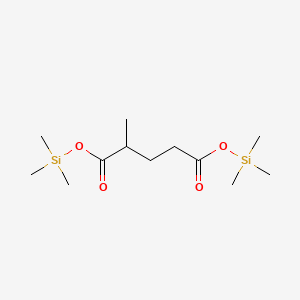
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
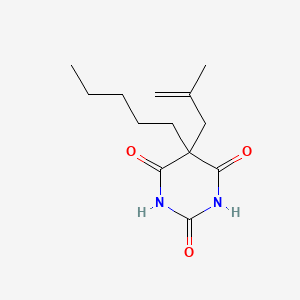
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
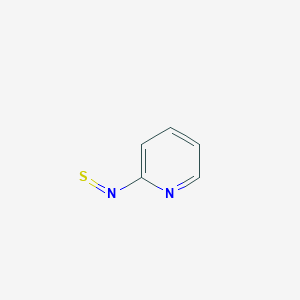
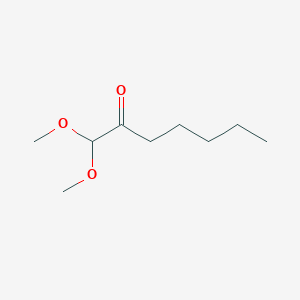
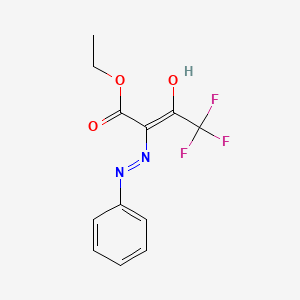

![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)


